molecular formula C13H18N2O4 B1677579 Musk tibetene CAS No. 145-39-1

Musk tibetene

Cat. No.: B1677579
CAS No.: 145-39-1
M. Wt: 266.29 g/mol
InChI Key: MINYPECWDZURGR-UHFFFAOYSA-N
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Description

Musk tibetene, also known as 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, is a synthetic nitro musk compound. Nitro musks are a class of synthetic aromatic compounds that mimic the scent of natural musk, which is traditionally derived from the glandular secretions of the musk deer. This compound is used primarily in the fragrance industry due to its musky odor, which is highly valued in perfumery and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of musk tibetene involves nitration of 1-tert-butyl-3,4,5-trimethylbenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound. The general reaction scheme is as follows:

    Starting Material: 1-tert-butyl-3,4,5-trimethylbenzene

    Nitrating Agents: Concentrated nitric acid and sulfuric acid

    Reaction Conditions: Controlled temperature, typically below 50°C

    Product: 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene (this compound)

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound suitable for use in fragrances .

Chemical Reactions Analysis

Types of Reactions

Musk tibetene undergoes several types of chemical reactions, including:

    Photodegradation: Exposure to ultraviolet light or solar radiation leads to the breakdown of this compound into smaller photoproducts.

    Reduction: The nitro groups in this compound can be reduced to amino groups under specific conditions.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Photodegradation: Ultraviolet light or solar radiation in the presence of solvents like water or acetonitrile.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.

Major Products Formed

Scientific Research Applications

Musk tibetene has several scientific research applications, including:

Mechanism of Action

Musk tibetene exerts its effects primarily through its interaction with olfactory receptors in the human nose. The compound binds to specific odorant receptors, such as OR5AN1, OR1N2, and OR5A2, which are responsible for detecting musky odors. The binding of this compound to these receptors triggers a signal transduction pathway that ultimately leads to the perception of a musky scent. The molecular targets and pathways involved in this process include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Musk tibetene is part of the nitro musk family, which includes other compounds such as musk xylene, musk ketone, musk ambrette, and musk moskene. These compounds share similar structural features, such as the presence of nitro groups and an aromatic ring, but differ in their specific substituents and overall molecular structure. Compared to other nitro musks, this compound is unique due to its specific tert-butyl and trimethyl substituents, which contribute to its distinct olfactory properties .

List of Similar Compounds

This compound stands out among these compounds due to its unique combination of substituents, which influence its chemical behavior and olfactory characteristics.

Properties

IUPAC Name

1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-7-8(2)11(14(16)17)10(13(4,5)6)12(9(7)3)15(18)19/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINYPECWDZURGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044582
Record name 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-39-1
Record name Musk tibetene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145-39-1
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Record name Musk tibetine
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Record name Musk tibetene
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Record name Benzene, 1-(1,1-dimethylethyl)-3,4,5-trimethyl-2,6-dinitro-
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Record name 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene
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Record name 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene
Source European Chemicals Agency (ECHA)
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Record name 1-TERT-BUTYL-2,6-DINITRO-3,4,5-TRIMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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